molecular formula C19H15Cl2NO2 B1420644 6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160263-39-7

6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride

Cat. No. B1420644
M. Wt: 360.2 g/mol
InChI Key: LFBCVTUBVCYGOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C19H15Cl2NO2 and a molecular weight of 360.24 . It is used for research purposes .


Physical And Chemical Properties Analysis

The molecular weight of 6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride is 360.24 . Unfortunately, the search results did not provide further information on its physical and chemical properties.

Scientific Research Applications

  • Chemical Properties and Reactions :

    • Kutkevichus, Sherenas, and Poshyunas (1974) found that thionyl chloride can chlorinate certain quinolines, which is relevant for understanding the chemical reactions and properties of similar compounds like 6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride (Kutkevichus, Sherenas, & Poshyunas, 1974).
  • Structural and Optical Properties :

    • The work of Zeyada, El-Nahass, and El-Shabaan (2016) on the structural and optical properties of quinoline derivatives provides insights into the potential applications in materials science and optoelectronics for compounds similar to 6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride (Zeyada, El-Nahass, & El-Shabaan, 2016).
  • Photovoltaic Applications :

    • Research by Zeyada, El-Nahass, and El-Shabaan (2016) also explored the photovoltaic properties of quinoline derivatives, which could imply potential applications in solar energy and photodiode fabrication for similar compounds (Zeyada, El-Nahass, & El-Shabaan, 2016).
  • Catalysis and Synthesis :

    • Isobe, Takagi, Katagiri, and Uneyama (2008) demonstrated an effective chloroimination reaction involving chloroquinolines, suggesting potential applications in synthetic chemistry and catalysis for related compounds (Isobe, Takagi, Katagiri, & Uneyama, 2008).

properties

IUPAC Name

6-chloro-2-(4-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO2/c1-11(2)24-14-6-3-12(4-7-14)18-10-16(19(21)23)15-9-13(20)5-8-17(15)22-18/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBCVTUBVCYGOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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